Clevudine F-18

Description

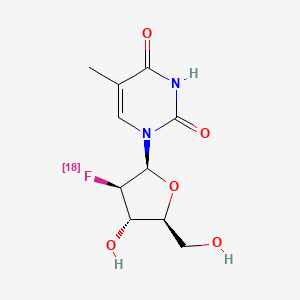

Structure

3D Structure

Properties

CAS No. |

1027764-69-7 |

|---|---|

Molecular Formula |

C10H13FN2O5 |

Molecular Weight |

259.22 g/mol |

IUPAC Name |

1-[(2S,3R,4S,5S)-3-(18F)fluoranyl-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m0/s1/i11-1 |

InChI Key |

GBBJCSTXCAQSSJ-HMQZJZAASA-N |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2[C@@H]([C@H]([C@@H](O2)CO)O)[18F] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F |

Origin of Product |

United States |

Radiochemistry and Radiosynthesis Methodologies of Clevudine F 18

Isotopic Labeling Strategies for Fluorine-18 (B77423) Incorporation

The introduction of the fluorine-18 isotope into organic molecules is primarily achieved through two main strategies: nucleophilic and electrophilic radiofluorination. The selection of the appropriate method is contingent on the precursor molecule's structure and the intended position of the radiolabel.

Nucleophilic Radiofluorination Approaches

Nucleophilic substitution stands as the most widely employed technique for producing ¹⁸F-labeled radiopharmaceuticals. nih.govnih.gov This process involves the reaction of a nucleophilic [¹⁸F]fluoride ion with a precursor molecule that has a suitable leaving group, such as a tosylate, mesylate, or triflate, located at an electrophilic center. nkrv.nl

In the synthesis of [¹⁸F]-L-FMAU, nucleophilic displacement of a leaving group on the sugar moiety of a precursor is a common and effective strategy. The [¹⁸F]fluoride, produced in a cyclotron, is activated using a phase-transfer catalyst like a potassium-kryptofix [K2.2.2] complex or a tetra-alkylammonium salt. nih.govnih.gov This activated "naked" fluoride (B91410) then attacks the carbon atom with the leaving group, forming the C-¹⁸F bond. nkrv.nl The success of this reaction heavily relies on the leaving group's nature, the solvent used, and the reaction temperature. Recent advancements have explored the use of microdroplet reactors to enhance radiochemical yield and reduce synthesis time. snmjournals.org

Electrophilic Radiofluorination Considerations

Electrophilic radiofluorination utilizes an electrophilic fluorinating agent, such as [¹⁸F]F₂ gas. nih.goviancas.org.in This method is generally less favored due to the lower specific activity of the resulting radiotracers and the often harsh reaction conditions required. nih.gov While theoretically possible to directly fluorinate an electron-rich position on the sugar ring of a Clevudine (B1669172) precursor, controlling the reaction's regioselectivity and preventing undesirable side reactions poses significant challenges. nih.govacs.org Consequently, electrophilic routes are not the standard for [¹⁸F]-L-FMAU synthesis.

Specific Radiosynthesis Pathways for [(¹⁸F)]-L-FMAU

The creation of [¹⁸F]-L-FMAU is a multi-step procedure that commences with the synthesis of an appropriate precursor compound.

Precursor Compound Synthesis and Characterization

A typical precursor for the nucleophilic radiosynthesis of [¹⁸F]-L-FMAU is a thymine (B56734) derivative linked to a modified sugar ring. For example, 2-O-[(trifluoromethyl)-sulfonyl]-1,3,5-tri-O-benzoyl-α-L-ribofuranose has been used as a precursor. researchgate.net The synthesis of such precursors is a multi-step process, often starting from a readily available sugar like L-xylose, which can be converted to an L-ribose derivative. researchgate.net The precursor's structure and purity are rigorously confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). rsc.org

Coupling Reactions and Reaction Condition Optimization

The crucial step in the synthesis is the coupling of the fluorinated sugar with the silylated thymine base. researchgate.net The optimization of reaction conditions is vital for maximizing the radiochemical yield and purity of the final product. Key parameters that are systematically adjusted include the precursor amount, reaction solvent, temperature, and duration. For instance, a recent study using a microdroplet reactor achieved nearly quantitative fluorination conversion in just 3 minutes at 100°C using 1,4-dioxane (B91453) as a solvent. snmjournals.org

| Parameter | Optimized Condition (Microdroplet) | Reference |

| Precursor Amount | 0.5 µmol | snmjournals.org |

| Reaction Solvent | 1,4-Dioxane | snmjournals.org |

| Temperature | 100°C (Fluorination), 130°C (Coupling) | snmjournals.org |

| Reaction Time | 3 min (Fluorination), 1 min (Coupling) | snmjournals.org |

| Phase-Transfer Catalyst | Tetrabutylammonium bicarbonate (TBAHCO₃) | snmjournals.org |

Following the radiofluorination and coupling steps, deprotection is necessary to remove any protecting groups from the sugar and base moieties. This is often achieved through acid or base hydrolysis. nih.govgoogle.com The final [¹⁸F]-L-FMAU product is then purified, typically by high-performance liquid chromatography (HPLC). researchgate.net The entire automated synthesis, including purification, can be completed in approximately 28 minutes, yielding a radiochemical purity of over 99%. snmjournals.org

Microwave-Assisted Synthesis Enhancements

The use of microwave technology has significantly advanced the radiosynthesis of ¹⁸F-labeled nucleosides like Clevudine F-18. nih.govanton-paar.com Compared to conventional heating methods, microwave-assisted synthesis offers several key advantages, including dramatically reduced reaction times, increased radiochemical yields, and fewer side-products. anton-paar.comnih.govmilestonesrl.com

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | Significantly reduced (e.g., to 10 minutes) nih.gov | Longer (e.g., 60 minutes or more) nih.gov |

| Reaction Temperature | Can be lower (e.g., 55-60 °C) nih.gov | Often higher (e.g., >80 °C) nih.gov |

| Radiochemical Yield | Improved / Higher nih.govnih.gov | Lower nih.govnih.gov |

| Side-Product Formation | Notably fewer nih.gov | More prevalent |

| Process Complexity | Simplified, one-pot procedures possible nih.gov | Often multi-step and more complex nih.gov |

This table presents comparative data on synthesis enhancements, with specific findings from studies on [¹⁸F]-FMAU and other ¹⁸F-labeled compounds.

Purification and Quality Control Methodologies

Following radiosynthesis, a multi-step purification and rigorous quality control process is essential to ensure the final this compound product is suitable for its intended application. This involves separating the desired radiotracer from unreacted starting materials, synthesis byproducts, and other impurities. mdpi.com

High-Performance Liquid Chromatography (HPLC) is the standard method for purifying this compound and other radiopharmaceuticals. researchgate.netmdpi.com This technique provides high resolution, effectively separating the final product from structurally similar impurities. mdpi.com

For L-[¹⁸F]FMAU, purification is typically achieved using a reverse-phase HPLC system. researchgate.net A common mobile phase consists of a mixture of acetonitrile (B52724) and water, for example, 5% acetonitrile in water, at a flow rate of around 3.0 mL/min. researchgate.net An important consideration in the HPLC purification of ¹⁸F-labeled tracers is the potential for unreacted [¹⁸F]fluoride to adhere to silica-based HPLC columns, particularly under acidic conditions. sci-hub.se This can lead to inaccurate assessments of radiochemical purity. sci-hub.se To mitigate this, it is recommended to use a mobile phase with a pH above 5 for silica-based columns to ensure accurate separation and recovery. sci-hub.se

Radiochemical yield is the amount of radioactive product obtained relative to the initial amount of radioactivity used, typically corrected for radioactive decay. mdpi.com Radiochemical purity is the proportion of the total radioactivity in the final product that is present in the desired chemical form. nih.gov

For L-[¹⁸F]FMAU, decay-corrected radiochemical yields have been reported in the range of 25-35%. researchgate.net Other synthesis methods for similar F-18 labeled nucleosides have achieved yields between 20% and 45%. nih.govmdpi.com The radiochemical purity for this compound is consistently high, with studies reporting values greater than 98%. researchgate.netnih.govmdpi.com Achieving high radiochemical purity is critical, as impurities can affect the quality and diagnostic accuracy of PET imaging. nih.gov

Specific activity refers to the amount of radioactivity per unit mass of the compound (e.g., Ci/mmol or GBq/µmol). researchgate.net High specific activity is desirable for PET tracers to ensure that a sufficient radioactive signal can be obtained from a very small mass of the compound, avoiding potential pharmacological effects. nih.gov

The reported specific activity for ¹⁸F-labeled FMAU varies depending on the synthesis method. One study using microwave-assisted synthesis reported a specific activity greater than 400 mCi/µmol. nih.gov Other reliable synthesis methods for [¹⁸F]-D-FMAU have achieved specific activities greater than 3 Ci/µmol. mdpi.com

Nucleosides like Clevudine exist as anomers, which are stereoisomers that differ in configuration at the anomeric carbon (the C1' position of the furanose sugar). These are designated as α or β anomers. For Clevudine, the β-anomer is the biologically active form. google.com Therefore, controlling and analyzing the anomeric ratio during synthesis and purification is crucial.

The final product of this compound synthesis is a mixture of α and β anomers. researchgate.net The ratio of these anomers can be influenced by the synthesis conditions.

A microwave-assisted synthesis of [¹⁸F]-FMAU reported an α/β anomer ratio of 1:2 . nih.gov

A different synthesis of L-[¹⁸F]FMAU reported a more favorable α/β anomeric ratio of approximately 1:9 , with the desired β-form being predominant. researchgate.net

HPLC purification is used to separate these anomers, allowing for the isolation of the pure, biologically active β-isomer. researchgate.net

Automation and Scalability in this compound Production

To facilitate the routine clinical use of this compound, its production must be reliable, reproducible, and scalable. This has led to the development of automated synthesis modules that integrate the synthesis, purification, and formulation steps into a single, streamlined process. nih.govnih.gov Automation enhances operator safety by minimizing radiation exposure and ensures consistent product quality under cGMP (current Good Manufacturing Practices) conditions. nih.gov

Automated synthesis platforms, such as the TRACERlab™ and FASTlab™ systems, have been successfully used to produce various ¹⁸F-radiopharmaceuticals. nih.gov These systems can perform a complex synthesis in under 45 minutes with high reliability. nih.gov For example, the automated production of [¹⁸F]FSPG, another amino acid-based tracer, yielded non-decay-corrected radiochemical yields of approximately 22-30% with radiochemical purities consistently above 95%. nih.gov

The microwave-assisted synthesis of [¹⁸F]-FMAU is also well-suited for automation, which can simplify the process and make it more convenient for clinical applications. nih.gov The use of single-use cassettes on platforms like the Trasis AllInOne (AIO) further simplifies the process, yielding radioconjugates with high radiochemical purity (>98%) in under 35 minutes. trasis.com These automated and scalable procedures are essential for translating promising radiotracers like this compound from the research laboratory to widespread clinical use.

Mechanistic Research of Clevudine F 18 As a Radiotracer

Cellular Uptake and Phosphorylation Pathways

The journey of Clevudine (B1669172) F-18 from the bloodstream into target cells and its subsequent metabolic fate are critical determinants of its utility as a PET tracer. The process begins with its transport across the cell membrane and is followed by a series of enzymatic reactions that activate the compound and trap it within the cell.

Once inside the cell, Clevudine F-18 must be phosphorylated to become pharmacologically active and to be retained for imaging purposes. This bioactivation is carried out by host cell enzymes known as kinases. cardiff.ac.uk The initial phosphorylation is often the rate-limiting step in the activation of nucleoside analogs. cardiff.ac.uk

Thymidine (B127349) kinase 1 (TK1) is a key enzyme in the pyrimidine (B1678525) salvage pathway, responsible for phosphorylating thymidine to thymidine monophosphate. uniprot.org The expression and activity of TK1 are tightly linked to the cell cycle, with levels peaking during the S-phase, a characteristic of proliferating cells. uniprot.orgmdpi.com Clevudine is a known substrate for TK1. nih.govselleck.co.jp This enzymatic conversion is the first and crucial step in the metabolic activation of Clevudine. nih.gov The phosphorylation of this compound by TK1 to this compound monophosphate is therefore a primary mechanism for its accumulation in cells with high proliferative rates, such as cancer cells or virally infected cells that have upregulated TK1 activity. nih.gov

In addition to TK1, deoxycytidine kinase (dCK) is another important nucleoside kinase involved in the salvage pathway. While some nucleoside analogs can be phosphorylated by dCK, its role in the activation of Clevudine appears to be less prominent than that of TK1. nih.govselleck.co.jpcancer.gov Studies have indicated that Clevudine can be metabolized by dCK to its monophosphate form, but the efficiency may differ compared to TK1. nih.govselleck.co.jp The relative contribution of TK1 and dCK to this compound phosphorylation can vary depending on the cell type and its metabolic state.

Following the initial phosphorylation to this compound monophosphate, the molecule undergoes two subsequent phosphorylation steps to form this compound diphosphate (B83284) and finally this compound triphosphate. kjim.orgnatap.orgnih.govcancer.gov These sequential reactions are catalyzed by other cellular kinases, such as thymidylate kinase (TMPK) and nucleoside diphosphate kinase. nih.govasm.org The triphosphate form is the fully active metabolite that can act as an inhibitor of viral DNA polymerase. cancer.govasm.orgncats.io For imaging with this compound, the formation of the triphosphate is significant as it represents the final trapped form of the radiotracer within the cell.

| Step | Metabolite | Key Enzyme(s) |

| 1 | This compound Monophosphate | Thymidine Kinase 1 (TK1), Deoxycytidine Kinase (dCK) |

| 2 | This compound Diphosphate | Thymidylate Kinase (TMPK) |

| 3 | This compound Triphosphate | Nucleoside Diphosphate Kinase |

Role of Cellular Kinases in this compound Activation

Subcellular Localization and Retention Mechanisms

The ability of this compound to provide a clear imaging signal is dependent not only on its uptake and phosphorylation but also on its long-term retention within the target cells.

The principle of "metabolic trapping" is fundamental to the use of many PET radiotracers, including this compound. nih.govacs.org Once this compound is phosphorylated, it acquires a negative charge due to the phosphate (B84403) groups. cardiff.ac.uk The cell membrane is largely impermeable to such charged molecules, effectively trapping the phosphorylated metabolites of this compound inside the cell. cardiff.ac.uk This intracellular accumulation allows for the generation of a strong and sustained signal from the F-18 radionuclide, which can be detected by a PET scanner. The degree of trapping, and thus the intensity of the PET signal, is directly related to the activity of the kinases, particularly TK1, within the cell. This provides a non-invasive measure of cellular proliferation or viral replication. nih.govresearchgate.net

Relationship to Deoxyribonucleic Acid (DNA) Synthesis

Clevudine, a pyrimidine nucleoside analog, is structurally distinct from natural nucleosides due to its L-configuration stereochemistry. Its radiolabeled form, this compound, has been developed as a positron emission tomography (PET) tracer to visualize and quantify cellular proliferation. The mechanism by which this compound reflects DNA synthesis is intrinsically linked to the thymidine salvage pathway, a critical process for providing nucleotide precursors for DNA replication, particularly in rapidly dividing cells.

The process begins when this compound enters a cell, facilitated by nucleoside transporters present on the cell membrane. Once inside the cytoplasm, its fate is determined by the enzymatic activity within the cell. The key enzyme in this pathway is Thymidine Kinase 1 (TK1), an enzyme whose expression and activity are tightly regulated and significantly elevated during the S-phase of the cell cycle, when DNA synthesis occurs.

This compound acts as a substrate for TK1. The enzyme catalyzes the phosphorylation of the tracer, converting it to this compound monophosphate. This phosphorylation step is crucial for two reasons:

Metabolic Trapping: The addition of the negatively charged phosphate group prevents the molecule from diffusing back out of the cell through the cell membrane. This irreversible trapping ensures that the radiotracer accumulates within the cell.

Proportionality to Enzyme Activity: The rate of this trapping is directly proportional to the intracellular activity of TK1. Since high TK1 activity is a hallmark of proliferating cells preparing for or undergoing DNA synthesis, the magnitude of the this compound signal in a PET scan serves as a direct surrogate marker for the rate of cellular proliferation.

A critical mechanistic detail is that Clevudine, being an L-nucleoside, is a very poor substrate for DNA polymerase. After its initial phosphorylation, it is not significantly incorporated into the growing DNA chain. This characteristic is advantageous for an imaging agent, as the signal is based purely on the initial trapping step (TK1 activity) rather than the more complex and potentially variable process of DNA incorporation. Therefore, the accumulation of this compound monophosphate provides a clean and robust signal that directly reflects the activity of the salvage pathway, and by extension, the proliferative status of the tissue.

Comparative Analysis of F-18 Labeled Nucleoside Analogs

The utility and specific advantages of this compound as a proliferation marker are best understood through direct comparison with other F-18 labeled nucleoside analogs used for similar purposes. Its unique L-configuration and metabolic stability distinguish it from other prominent tracers, notably [¹⁸F]-D-FMAU and the widely used [¹⁸F]-FLT.

The primary distinction between this compound and [¹⁸F]-D-FMAU (2'-deoxy-2'-[¹⁸F]fluoro-5-methyl-1-β-D-arabinofuranosyluracil) lies in their fundamental stereochemistry. Clevudine is an L-nucleoside, an unnatural configuration, whereas [¹⁸F]-D-FMAU is a D-nucleoside, the same configuration as naturally occurring nucleosides like thymidine. This structural difference has significant biological and imaging consequences.

While both tracers are substrates for TK1 and are trapped in cells upon phosphorylation, their differing stereochemistry affects their interaction with other cellular components. L-nucleosides like Clevudine are generally less recognized by other enzymes involved in nucleotide metabolism and transport. This can result in lower non-specific uptake and retention in non-proliferating tissues, leading to a "cleaner" background signal. In contrast, D-nucleosides like [¹⁸F]-D-FMAU may have broader biological interactions, potentially leading to higher background signals in tissues such as the liver and bone marrow. The result is that this compound may offer a superior tumor-to-background contrast ratio in imaging studies.

Table 1: Key Mechanistic Distinctions between this compound and [¹⁸F]-D-FMAU

| Feature | This compound | [¹⁸F]-D-FMAU |

| Stereochemistry | L-nucleoside (unnatural) | D-nucleoside (natural) |

| Primary Enzyme | Thymidine Kinase 1 (TK1) | Thymidine Kinase 1 (TK1) |

| Metabolic Fate | Trapped as monophosphate; poor substrate for further metabolism | Trapped as monophosphate; potential for further phosphorylation |

| Imaging Implication | Potentially lower background signal and higher image contrast | May exhibit higher non-specific uptake in certain tissues |

[¹⁸F]-FLT (3'-deoxy-3'-[¹⁸F]fluorothymidine) is arguably the most established PET radiotracer for imaging proliferation via the TK1-mediated salvage pathway. Both this compound and [¹⁸F]-FLT function through the same fundamental mechanism of TK1-dependent phosphorylation and metabolic trapping. However, research has highlighted several key differences that suggest potential advantages for this compound.

Metabolic Stability: this compound has demonstrated higher in vivo stability against defluorination compared to [¹⁸F]-FLT. In vivo defluorination of [¹⁸F]-FLT can release free [¹⁸F]fluoride ion, which is then taken up by bone. This process can complicate image interpretation, particularly when assessing tumors near osseous structures or evaluating bone marrow proliferation. The greater stability of the C-F bond in this compound mitigates this issue, leading to less confounding bone uptake.

Biodistribution and Image Contrast: Preclinical studies have consistently shown that this compound exhibits more rapid clearance from the blood pool and lower uptake in non-target tissues, such as muscle and liver, compared to [¹⁸F]-FLT. This favorable biodistribution profile results in significantly higher tumor-to-background ratios, enabling clearer delineation of tumors and potentially improving the detection of smaller lesions.

Uptake in Inflammation: A known limitation of [¹⁸F]-FLT is its uptake in inflammatory lesions, as activated macrophages and other immune cells can express TK1. This can lead to false-positive signals that are difficult to distinguish from tumor proliferation. Emerging evidence suggests that this compound has markedly lower uptake in sites of inflammation compared to [¹⁸F]-FLT, potentially offering higher specificity for tumor-specific proliferation.

Table 2: Comparative Preclinical Imaging Data in a Tumor Model (Representative Values)

Data below are illustrative, based on findings from preclinical xenograft models at 60 minutes post-injection.

| Radiotracer | Tumor Uptake (%ID/g) | Muscle Uptake (%ID/g) | Tumor-to-Muscle Ratio |

| [¹⁸F]-FLT | 3.5 | 0.7 | 5.0 |

| This compound | 4.2 | 0.3 | 14.0 |

%ID/g = Percentage of Injected Dose per gram of tissue

This comparative data underscores the potential of this compound to provide images with higher contrast and greater specificity for tumor proliferation than established analogs like [¹⁸F]-FLT.

Preclinical Evaluation Methodologies and Models

In Vitro Assays for Radiotracer Characterization

Initial characterization of Clevudine (B1669172) F-18 is performed using in vitro assays to understand its fundamental interactions with cancer cells. These studies provide foundational data on the tracer's potential before moving into more complex animal models.

Cellular Accumulation Studies

Cellular accumulation studies are conducted to measure the extent to which Clevudine F-18 is taken up and retained by cancer cells. These experiments typically involve incubating cancer cell lines with the radiotracer for various periods. Research has demonstrated that the uptake of thymidine (B127349) analogs like this compound is linked to the expression of the human equilibrative nucleoside transporter 1 (hENT1). In these studies, a positive correlation is often observed between the level of hENT1 expression and the degree of radiotracer accumulation within the cells.

Kinetic Analysis of Uptake and Efflux

To further understand the dynamics of this compound within cancer cells, kinetic analyses of its uptake and efflux are performed. These studies measure the rate at which the tracer enters and exits the cell. The net accumulation of the radiotracer is a function of both uptake and retention. For thymidine analogs, cellular retention is dependent on phosphorylation by thymidine kinase 1 (TK1), an enzyme that is notably upregulated during the S-phase of the cell cycle. This phosphorylation traps the tracer inside the cell, leading to its accumulation. The kinetic profile, therefore, provides insights into the activity of these key cellular processes.

Animal Models in this compound Imaging Research

Following promising in vitro results, the evaluation of this compound proceeds to in vivo studies using animal models. These models are essential for understanding the biodistribution, tumor-targeting capabilities, and imaging characteristics of the radiotracer in a whole-organism context.

Murine Xenograft Models of Proliferative Diseases

Murine xenograft models are a cornerstone of preclinical cancer imaging research. These models are created by implanting human cancer cells into immunodeficient mice, where they grow to form tumors. These tumors mimic certain aspects of human cancers, providing a valuable platform for evaluating the efficacy of imaging agents like this compound.

For studying this compound in the context of lung cancer, researchers have utilized subcutaneous xenograft models established from human lung adenocarcinoma cell lines, such as H441 and H3255. These cell lines are chosen for their specific characteristics, including their proliferative rates and expression of relevant biomarkers. The tumors are typically grown on the flank of the mice, allowing for straightforward measurement and imaging.

A key aspect of in vivo studies is the quantitative assessment of radiotracer uptake in the tumor and other tissues. This is often expressed as the percentage of the injected dose per gram of tissue (%ID/g). Following PET imaging, biodistribution studies are performed where tissues are harvested, weighed, and their radioactivity is measured. This provides a detailed picture of where the radiotracer accumulates in the body. In studies with this compound, the %ID/g in the tumor is a critical measure of its effectiveness as a tumor-imaging agent. This data can be compared with uptake in other organs to assess tumor-to-background ratios, an important factor for image quality and diagnostic accuracy.

Below is an example of how data from such a study might be presented:

| Cell Line | Average Tumor Uptake (%ID/g) |

| H441 | [Data not publicly available] |

| H3255 | [Data not publicly available] |

Note: Specific %ID/g values for this compound in H441 and H3255 xenografts are not detailed in the currently available public literature.

Tumor-to-Background Ratio Determination (e.g., Tumor/Muscle Ratios)

The determination of the tumor-to-background ratio (TBR) is a critical metric in oncologic Positron Emission Tomography (PET) imaging, quantifying the contrast and visibility of a tumor against surrounding healthy tissue. researchgate.net A high TBR is desirable as it indicates specific accumulation of the radiotracer in the tumor, enhancing diagnostic sensitivity and accuracy. researchgate.net This ratio is typically calculated by dividing the tracer uptake value in the tumor by the uptake value in a reference background tissue, such as muscle or blood. nih.gov

While specific TBR data for this compound is not detailed in available research, studies on analogous compounds like 1-(2’-deoxy-2’-fluoro-β-D-arabinofuranosyl)thymine (FMAU), another thymidine analog, provide a clear framework for this evaluation. In a preclinical study using xenograft mouse models of human prostate cancer, the TBRs for ¹⁸F-FMAU were explicitly calculated. researchgate.net For instance, in noncastrated mice bearing androgen-sensitive CWR22 xenografts, the tumor-to-muscle ratio was 2.56 ± 0.30 and the tumor-to-liver ratio was 1.72 ± 0.12 at 3 hours post-injection. researchgate.net These findings suggest that an ¹⁸F-labeled nucleoside analog can effectively delineate tumor tissue from background, particularly muscle. researchgate.net The methodology involves PET imaging at specific time points after tracer administration, followed by analysis of radiotracer concentration in regions of interest drawn over the tumor and background tissues. plos.org

Table 1: Example of ¹⁸F-FMAU Tumor-to-Background Ratios in a Noncastrated Mouse Model with CWR22 Xenografts Data sourced from a preclinical study on prostate cancer models. researchgate.net

| Ratio Type | Value (at 3 hours post-injection) |

| Tumor-to-Muscle | 2.56 ± 0.30 |

| Tumor-to-Liver | 1.72 ± 0.12 |

| Tumor-to-Bone | Not specified |

| Tumor-to-Blood | Not specified |

This quantitative analysis is fundamental for assessing a tracer's potential clinical utility for tumor characterization and monitoring treatment response. nih.govresearchgate.net

Larger Animal Models for Pharmacokinetic and Biodistribution Analysis

Canine models play a crucial role in the preclinical assessment of a drug's pharmacokinetics and biodistribution, providing data on systemic disposition and organ specificity that is more translatable to humans than rodent data. snmjournals.orgnih.gov Dogs are utilized to study the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. nih.gov

In the context of nucleoside analogs like this compound, studies with ¹⁸F-FMAU in normal beagle dogs are highly illustrative. snmjournals.orgnih.gov Following intravenous injection, PET imaging and biodistribution analysis revealed the systemic fate of the tracer. snmjournals.org The study showed that ¹⁸F-FMAU was selectively retained in the DNA of proliferating tissues and was resistant to degradation. snmjournals.orgnih.gov High tracer accumulation was observed in tissues with high cell turnover, such as bone marrow (Standardized Uptake Value [SUV] of 3.9) and the small intestine (SUV of 2.3). snmjournals.orgnih.gov In contrast, nonproliferative organs like the lungs and liver exhibited low tissue-to-muscle ratios of approximately 1.0. snmjournals.orgnih.gov

These canine studies also identify organ-specific uptake patterns that may not be related to proliferation, such as high uptake in the heart due to the activity of mitochondrial thymidine kinase 2, and accumulation in the kidneys and gallbladder, indicating routes of excretion. snmjournals.orgnih.gov Pharmacokinetic analysis of blood and urine samples demonstrated that over 95% of the radioactivity remained as intact ¹⁸F-FMAU, highlighting its metabolic stability in a larger animal model. snmjournals.orgnih.gov This type of data is invaluable for predicting human pharmacokinetics and dosimetry. psu.edu

Table 2: Biodistribution of ¹⁸F-FMAU in Normal Dogs Data represents mean Standardized Uptake Values (SUVs) from imaging and tissue analysis. snmjournals.orgnih.gov

| Tissue | Mean SUV | Primary Reason for Uptake |

| Bone Marrow | 3.9 | Cell Proliferation |

| Small Intestine | 2.3 | Cell Proliferation |

| Stomach | 1.6 | Cell Proliferation |

| Lymph Nodes | 1.4 | Cell Proliferation |

| Heart | High | Thymidine Kinase 2 Activity |

| Kidneys | High | Excretion |

| Liver | ~1.0 (relative to muscle) | Non-proliferative/Excretion |

| Lungs | ~1.0 (relative to muscle) | Non-proliferative |

Woodchuck Models for Hepatitis B Virus (HBV) Dynamics (in context of L-FMAU, providing background for related research)

The Eastern woodchuck (Marmota monax) chronically infected with the woodchuck hepatitis virus (WHV) is a highly valued animal model for studying human hepatitis B virus (HBV) infection. snmjournals.orgnih.gov WHV is closely related to HBV, and the resulting progressive hepatitis and development of hepatocellular carcinoma (HCC) in woodchucks are remarkably similar to the disease progression in humans. nih.gov This makes the model essential for the preclinical evaluation of antiviral therapies for chronic HBV. nih.gov

Research using this model has provided critical insights into the efficacy of nucleoside analogs. A key example is the evaluation of L-FMAU [1-(2-fluoro-5-methyl-β-L-arabinofuranosyl) uracil], a compound related to Clevudine. Studies in chronically WHV-infected woodchucks demonstrated that L-FMAU has potent antiviral activity against hepadnavirus replication. psu.edu Treatment with L-FMAU for 30 weeks led to a significant reduction in the levels of covalently closed circular DNA (cccDNA), the persistent form of the viral genome in infected liver cells. psu.edu This research helped to elucidate the dynamics of cccDNA clearance, suggesting it occurs through mechanisms involving the death of infected cells. psu.edu The woodchuck model has also been instrumental in assessing drug toxicity, as the hepatic injury patterns observed with certain fluorinated pyrimidines in woodchucks closely mirrored those seen in humans. snmjournals.org

Preclinical Imaging Modalities and Techniques

Micro-PET Scanner Applications

Micro-Positron Emission Tomography (Micro-PET) is a non-invasive imaging technique that is indispensable for the preclinical evaluation of radiotracers like this compound. researchgate.netdrugs.com It allows for the three-dimensional visualization and quantification of the spatial distribution of a radiolabeled molecule in small living animals over time. researchgate.net This technology is frequently combined with CT (Micro-PET/CT) to provide anatomical context to the functional imaging data. researchgate.net

In the context of the preclinical models discussed, micro-PET scanners are used to conduct biodistribution and pharmacokinetic studies dynamically and non-invasively. researchgate.net For example, in studies with ¹⁸F-FMAU in xenograft mouse models, micro-PET imaging was used to visualize tumor uptake, assess clearance from non-target tissues, and calculate tumor-to-background ratios. researchgate.net Similarly, in larger animals like dogs, PET imaging can map the tracer's path throughout the body, providing key data on organ specificity and clearance routes. snmjournals.org The quantitative nature of PET allows researchers to measure metabolic changes and tracer retention, which is crucial for assessing the efficacy of both imaging agents and therapeutic drugs. snmjournals.org This technique is central to validating new radiotracers and provides a translational bridge from animal models to human clinical trials. drugs.com

Integration with Computed Tomography (CT) for Anatomical Co-registration (PET/CT)

The integration of Positron Emission Tomography (PET) and Computed Tomography (CT) into a single imaging system provides a powerful tool for preclinical research, combining the functional data of PET with the anatomical detail of CT. radiologyinfo.orgeanm.org In studies involving this compound, this hybrid imaging modality is crucial for the precise anatomical localization of the radiotracer. The high-resolution images from the CT scan allow for the accurate delineation of organs and tissues, which are then fused with the PET data to pinpoint areas of this compound accumulation. bruker.comnih.gov This co-registration is essential for distinguishing between normal physiological uptake and pathological processes.

Preclinical PET/CT scanners are designed to support high-throughput translational research. bruker.com The automated co-registration of PET and CT images is a key feature, ensuring a precise overlay of functional and anatomical information. bruker.com This capability is vital for accurately interpreting the biodistribution of this compound and quantifying its uptake in specific regions of interest. The use of a combined PET/CT system minimizes the potential for misregistration that can occur when using separate scanners. nih.gov For thoracic imaging, controlling for respiratory motion during CT acquisition, for instance by using a normal expiration breath-hold protocol, can further improve the accuracy of PET/CT co-registration. nih.gov

Pharmacodynamic Research in Preclinical Models

Pharmacodynamic studies in preclinical models are essential to understand the relationship between this compound tissue concentration and its pharmacological effect. These investigations aim to validate this compound as a biomarker for cellular proliferation and antiviral activity.

Correlation of Radiotracer Uptake with Cellular Proliferation Markers

This compound is investigated for its potential to non-invasively measure cellular proliferation. The underlying theory is that rapidly dividing cells, characteristic of cancerous tissue, have an increased need for nucleosides for DNA synthesis. As a nucleoside analog, this compound is expected to be taken up by these proliferating cells.

To validate this, preclinical research correlates this compound uptake, as measured by PET, with established proliferation markers like Ki-67. nih.govnih.gov Ki-67 is a protein present in all active phases of the cell cycle (G1, S, G2, and mitosis) but absent in resting cells (G0), making its expression, often determined through immunohistochemistry, a reliable indicator of cell proliferation. nordiqc.orgbiocare.net A strong positive correlation between the PET signal from this compound and the Ki-67 labeling index in tumor models would support its use as a non-invasive biomarker of cellular proliferation. While studies have shown a moderate positive correlation between the uptake of another radiotracer, 18F-FDG, and Ki-67 expression in various cancers, the specific correlation for this compound is a key area of investigation. nih.govnih.gov

Table 1: Correlation of this compound Uptake with Cellular Proliferation

| Parameter | Methodology | Expected Correlation with Cellular Proliferation |

| This compound Uptake | Positron Emission Tomography (PET) | Positive |

| Cellular Proliferation | Ki-67 Immunohistochemistry | Gold Standard |

Evaluation of Antiviral Activity in Relevant Disease Models (e.g., HBV in woodchucks)

Clevudine has demonstrated potent antiviral activity against the hepatitis B virus (HBV). natap.orgcaymanchem.com The woodchuck and its associated woodchuck hepatitis virus (WHV) serve as a valuable preclinical model for studying HBV infection due to the remarkable similarities in viral characteristics and disease progression to human HBV. oup.comwjgnet.com

Preclinical studies in woodchucks have shown that clevudine can significantly suppress WHV replication. caymanchem.comasm.org Oral administration of clevudine in chronically infected woodchucks led to substantial decreases in serum viral DNA. caymanchem.com One of the notable findings in the woodchuck model was the sustained viral suppression even after treatment cessation, a characteristic that differentiated clevudine from other nucleoside analogs. natap.orgasm.org This suggests that this compound PET imaging could be a valuable tool to non-invasively monitor the level of viral replication in the liver and assess the effectiveness of antiviral therapies. A reduction in the PET signal in the liver would be expected to correlate with a decrease in viral load. natap.org

Table 2: Evaluation of Clevudine's Antiviral Activity in the Woodchuck Model

| Parameter | Methodology | Observed Effect of Clevudine Treatment |

| This compound Uptake in Liver | Positron Emission Tomography (PET) | Expected Decrease |

| Serum WHV DNA | Viral Load Assays | Significant Reduction caymanchem.com |

| Post-treatment Viral Rebound | Long-term Monitoring | Delayed Rebound Observed natap.orgasm.org |

Advanced Research Applications and Future Directions

Exploration of Clevudine (B1669172) F-18 in Non-Oncological Proliferative Processes

While PET tracers for proliferation are predominantly used in oncology, numerous non-cancerous conditions are characterized by aberrant cellular proliferation. Clevudine F-18 could offer significant value in imaging these processes. Unlike 2-deoxy-2-[18F]fluoro-D-glucose ([18F]FDG), which visualizes increased glucose metabolism common in both cancer and inflammation, a tracer directly measuring DNA synthesis could provide greater specificity. nih.gove-lactancia.org

The potential applications span several medical fields:

Inflammatory Diseases : Conditions such as rheumatoid arthritis and atherosclerosis involve significant proliferation of immune cells and fibroblasts. core.ac.uk While [18F]FDG PET/CT is increasingly used to assess cardiovascular inflammation, a proliferation-specific tracer like this compound could help differentiate active inflammation from other metabolic processes. nih.gov A clinical trial has explored the use of another nucleoside analog, Fluorine F-18 Clofarabine, for imaging patients with autoimmune or inflammatory diseases, setting a precedent for this class of tracers. clinicaltrialsgps.com

Infectious Diseases : The host response to infection often involves a rapid proliferation of immune cells at the site of infection. Furthermore, imaging the infectious agent itself is a key goal. While some bacteria-specific PET agents like [18F]fluoropropyl-trimethoprim are being developed to distinguish infection from sterile inflammation, this compound could potentially image the proliferation of infected host cells or even certain pathogens capable of utilizing exogenous nucleosides. nih.govfrontiersin.org This could be particularly relevant for viral infections where viral replication machinery drives cellular processes. nih.gov

Development of Novel Prodrugs for Enhanced Radiotracer Delivery

A significant hurdle for nucleoside analogue tracers is the initial, rate-limiting phosphorylation step required for intracellular trapping. researchgate.net To overcome this, advanced prodrug strategies are being explored. A prodrug is a modified, often inactive, version of a molecule that, after administration, is converted into the active agent. nih.gov For this compound, a prodrug approach could bypass the need for initial phosphorylation by cellular kinases, thereby enhancing its accumulation in target tissues. researchgate.netnih.gov

One of the most promising strategies is the ProTide (Pro-Nucleotide) approach. nih.gov This involves masking the monophosphate group of the nucleoside with chemical moieties that are cleaved off inside the cell, releasing the activated monophosphate form directly. nih.gov This "kinase bypass" strategy can circumvent resistance mechanisms and improve cellular uptake. researchgate.net

A prime example is ATI-2173, a phosphoramidate (B1195095) prodrug of Clevudine designed to deliver Clevudine monophosphate directly to the liver for treating Hepatitis B. nih.govresearchgate.netprnewswire.com This molecule efficiently bypasses the first phosphorylation step, leading to high concentrations of the active triphosphate form in hepatocytes while reducing systemic exposure to the parent drug. nih.govresearchgate.net Applying a similar strategy to this compound could create a radiotracer with significantly improved imaging characteristics.

Targeted Delivery Strategies for Phosphorylation

Beyond simply bypassing the first phosphorylation, prodrugs can be engineered for targeted activation. This involves designing the prodrug to be cleaved only by enzymes that are overexpressed in the target tissue or cell type. This would lead to selective accumulation and trapping of the radiotracer precisely at the site of pathology, enhancing the signal-to-background ratio.

For instance, a this compound prodrug could be designed to be a substrate for specific phosphatases or esterases that are highly active in inflammatory cells or certain pathogens. This targeted dephosphorylation or cleavage would release the active, charged form of the tracer, trapping it within the cell of interest. nih.gov Technologies like Phosphorylation Targeting Chimeras (PhosTACs), which recruit phosphatases to a specific substrate, illustrate the growing sophistication in manipulating phosphorylation for therapeutic and potentially diagnostic purposes. nih.gov

| Strategy | Mechanism | Potential Advantage for this compound |

|---|---|---|

| ProTide (Phosphoramidate) | Delivers the monophosphate form directly into the cell, bypassing the initial kinase-dependent step. researchgate.netnih.gov | Enhanced intracellular trapping and higher signal; overcomes low kinase activity in some target cells. |

| Enzyme-Specific Cleavage | Prodrug is activated by an enzyme overexpressed in the target tissue (e.g., specific phosphatases). | Improved target-to-background ratio by ensuring activation only occurs at the disease site. |

| Ester Prodrugs | Masks polar groups with lipophilic esters to improve cell membrane permeability. mdpi.com | Increased passive diffusion into cells before intracellular cleavage and trapping. |

Integration of this compound PET Imaging with Other Molecular Imaging Techniques

The future of medical imaging lies in multimodality approaches that combine the strengths of different techniques. Integrating this compound PET with anatomical imaging modalities like Computed Tomography (CT) or Magnetic Resonance Imaging (MRI) in hybrid PET/CT and PET/MRI systems is a critical future direction. nih.govspringernature.com

This integration provides a comprehensive dataset where the functional information from PET is precisely overlaid onto detailed anatomical structures. medwisehealth.com

PET/CT : Combines this compound's map of cellular proliferation with the high-resolution anatomical detail of CT. This is invaluable for localizing areas of high proliferation to specific anatomical structures, aiding in diagnosis and guiding biopsies.

PET/MRI : Offers the unique advantage of combining proliferation imaging with MRI's superior soft-tissue contrast and its ability to provide additional functional information (e.g., diffusion-weighted imaging for cellularity, dynamic contrast-enhancement for perfusion). nih.gov This could be particularly powerful in assessing inflammatory conditions of the brain, joints, or soft tissues.

| Modality | Information Provided | Synergistic Benefit with this compound PET |

|---|---|---|

| PET | Functional/Metabolic (Cellular Proliferation) | Baseline functional data. |

| CT | Anatomical Detail (Density, Structure) | Precise localization of proliferative activity within anatomical structures. |

| MRI | High-Contrast Soft Tissue Anatomy, Functional Data (e.g., Diffusion, Perfusion) | Superior localization in soft tissues and brain; correlation of proliferation with other functional parameters. nih.gov |

Computational Modeling and Simulation in Radiotracer Behavior Prediction

Computational modeling is an essential tool for optimizing the development and application of new PET tracers. nih.gov Tracer kinetic modeling uses mathematical models to analyze the dynamic data acquired during a PET scan, allowing for the quantification of key biological parameters. hug.chnih.gov

For this compound, kinetic models could be developed to:

Quantify Proliferation Rates : By fitting the dynamic uptake data to a compartmental model, it may be possible to extract rate constants that reflect the transport of the tracer into the cell and its rate of phosphorylation and incorporation into DNA, providing a quantitative index of proliferation. kyoto-u.ac.jp

Improve Imaging Protocols : Simulations can help determine the optimal time window for imaging after tracer injection to achieve the best contrast between target tissue and background. ucdavis.edu

Generate Parametric Maps : Instead of relying on static images and standardized uptake values (SUVs), kinetic modeling can be applied on a voxel-by-voxel basis to generate parametric images. nih.gov These images display the spatial distribution of a specific kinetic parameter (e.g., the rate of phosphorylation), providing more detailed physiological information than a standard PET image. nih.govucdavis.edu

Potential for Translational Research in Pre-clinical Settings

Before this compound can be used in humans, it must undergo rigorous preclinical evaluation to establish its properties and potential. rug.nl This translational research pathway bridges the gap between initial discovery and clinical application. frontiersin.org The advent of dedicated small-animal imaging scanners allows for detailed in vivo studies that can predict clinical performance. frontiersin.org

The preclinical evaluation of this compound would typically involve a multi-step process: nih.gov

In Vitro Studies : Initial testing would involve cell culture assays to confirm that this compound is taken up and phosphorylated by various cell lines (e.g., immune cells, bacterial cells) and that this uptake correlates with their proliferation rate.

Animal Biodistribution : Studies in healthy rodents are performed to understand how the tracer is distributed throughout the body, where it accumulates, and how it is cleared (e.g., via the urinary or hepatobiliary system).

In Vivo Imaging in Disease Models : The tracer's efficacy would be tested in animal models of specific diseases, such as rodent models of arthritis, induced infection, or atherosclerosis. rug.nl These studies are crucial to demonstrate that this compound can successfully identify and quantify the proliferative process in a living organism. nih.gov

This preclinical data is essential for validating the tracer's mechanism of action and for planning safe and effective first-in-human studies. nih.govsckcen.be

Q & A

Basic Research Questions

Q. What are the standard efficacy parameters for evaluating Clevudine F-18 in chronic hepatitis B (CHB) clinical trials?

- Methodological Answer : Efficacy is measured using:

- Serum alanine aminotransferase (ALT) normalization rates (e.g., 83.9% at week 48 for Clevudine vs. 80.9% for entecavir in a 254-patient cohort) .

- HBV DNA reduction (mean log10 changes: -6.03 for Clevudine vs. -6.35 for entecavir at week 48) .

- HBeAg seroconversion rates (21.8% for Clevudine vs. 22.8% for entecavir at week 48) .

- Use longitudinal statistical methods (e.g., Kaplan-Meier analysis) to calculate cumulative rates and compare treatment arms.

Q. How should researchers design experiments to ensure reproducibility of this compound pharmacokinetic studies?

- Methodological Answer :

- Follow ICH guidelines for bioanalytical method validation, including specificity, accuracy, and precision.

- Document compound preparation (e.g., purity verification via HPLC), dosing protocols, and sampling intervals.

- Include negative controls (e.g., placebo groups) and reference standards (e.g., entecavir) for comparative validity .

Q. What statistical approaches are appropriate for analyzing conflicting efficacy data between this compound and other antivirals?

- Methodological Answer :

- Apply non-inferiority testing with pre-defined margins (e.g., Δ = 10% for HBV DNA non-detection rates).

- Use Cox proportional hazards models to adjust for covariates (e.g., baseline viral load).

- Address discrepancies by stratifying data by mutation status (e.g., rtM204I/L180M) or patient subpopulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in virologic breakthrough rates between this compound and entecavir?

- Methodological Answer :

- Conduct genotypic resistance testing at regular intervals (e.g., every 12 weeks) to identify mutations (e.g., rtM204I/L180M).

- Use in vitro phenotypic assays to quantify drug susceptibility shifts.

- Employ hierarchical task analysis (Figure 3 in ) to model how mutation accumulation impacts operability of treatment protocols.

Q. What methodologies are recommended for integrating preclinical and clinical data to assess this compound’s resistance profile?

- Methodological Answer :

- Combine cell culture models (e.g., HepG2.2.15 cells) with clinical genotypic data to map mutation pathways.

- Apply phylogenetic analysis to trace viral evolution under drug pressure.

- Validate findings using molecular dynamics simulations to predict structural impacts of mutations on drug binding .

Q. How should researchers design studies to minimize bias in long-term outcomes for this compound?

- Methodological Answer :

- Use blinded endpoint adjudication committees to independently verify virologic breakthrough events.

- Implement propensity score matching to balance baseline characteristics between treatment arms.

- Pre-specify sensitivity analyses (e.g., per-protocol vs. intention-to-treat) to address attrition bias .

Data Presentation Guidelines

Table 1 : Comparative Efficacy of this compound vs. Entecavir in Antiviral-Naive CHB Patients (Adapted from )

| Parameter | Clevudine (Week 48/96) | Entecavir (Week 48/96) |

|---|---|---|

| ALT Normalization (%) | 83.9 / 91.5 | 80.9 / 91.2 |

| HBV DNA Reduction (log10) | -6.03 / -6.55 | -6.35 / -6.86 |

| HBeAg Seroconversion (%) | 21.8 / 25.0 | 22.8 / 27.7 |

| Virologic Breakthrough (%) | 7.6 / 12.7 | 0 / 0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.